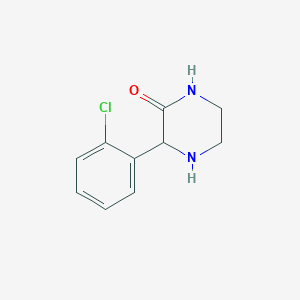

3-(2-Chlorophenyl)piperazin-2-one

CAS No.: 1246549-31-4

Cat. No.: VC2825608

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246549-31-4 |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)piperazin-2-one |

| Standard InChI | InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |

| Standard InChI Key | RBIFYBXGMSLFTG-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2Cl |

| Canonical SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Properties

Basic Information

3-(2-Chlorophenyl)piperazin-2-one is identified by the CAS number 1246549-31-4 and has the molecular formula C₁₀H₁₁ClN₂O with a molecular weight of 210.66 g/mol . This heterocyclic compound features a piperazine ring with specific substitution patterns that distinguish it from structurally similar derivatives.

Structural Characteristics

The defining structural features of this compound include:

-

A six-membered piperazine ring containing two nitrogen atoms

-

A 2-chlorophenyl group attached at position 3 of the piperazine ring

-

A carbonyl group (C=O) at position 2, forming the piperazin-2-one system

-

A secondary amine (NH) within the piperazine ring structure

The specific arrangement of these functional groups contributes to the compound's chemical reactivity and potential biological interactions. The structure can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-(2-chlorophenyl)piperazin-2-one |

| Standard InChI | InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |

| Standard InChIKey | RBIFYBXGMSLFTG-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2Cl |

| Canonical SMILES | C1CNC(=O)C(N1)C2=CC=CC=C2Cl |

These structural characteristics are crucial for understanding its chemical behavior and potential pharmacological activities .

Physical Properties

The physical properties of 3-(2-Chlorophenyl)piperazin-2-one are important for its handling, formulation, and potential applications. Based on the available data, the compound typically exists as a solid at room temperature and exhibits varying solubility profiles depending on the solvent system.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes have been described for the preparation of piperazin-2-one derivatives, which can be adapted for the synthesis of 3-(2-Chlorophenyl)piperazin-2-one. These approaches typically involve multiple steps with specific reaction conditions to ensure high yields and purity .

Asymmetric Synthesis

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of 3-substituted piperazin-2-ones. A notable approach involves a one-pot sequence that includes:

-

A Knoevenagel reaction between aromatic aldehydes and (phenylsulfonyl)acetonitrile

-

An epoxidation step using cumene hydroperoxide (CHP)

-

A dynamic ring-opening cyclization (DROC) step using appropriate diamines

This methodology has been demonstrated to yield C3-aryl substituted piperazin-2-ones with high enantioselectivity (up to 99% ee), suggesting its potential applicability for the synthesis of 3-(2-Chlorophenyl)piperazin-2-one .

Optimization Parameters

Key parameters that influence the synthesis of 3-(2-Chlorophenyl)piperazin-2-one include:

| Parameter | Optimal Conditions | Effect on Synthesis |

|---|---|---|

| Reaction Temperature | Varied by step (-20°C to 50°C) | Affects stereoselectivity and yield |

| Solvent System | Toluene (C = 0.02 M) for epoxidation | Influences reaction kinetics and selectivity |

| Reagent Ratios | Specific stoichiometry for each step | Determines conversion efficiency |

| Purification Method | Chromatography | Ensures high purity of final product |

These parameters must be carefully controlled to achieve optimal results in the synthesis of 3-(2-Chlorophenyl)piperazin-2-one with the desired purity and stereochemical properties .

Biological Activities and Research Applications

Anticancer Research

Studies on related piperazinone derivatives have demonstrated promising anticancer activities. For instance, research on 1-(3-Chlorophenyl)piperazin-2-one derivatives bearing imidazole bioisosteres showed improved cytotoxic activity against lung cancer (A549) and colon cancer (HT-29) cell lines .

Another study focused on novel piperazinone compounds containing various bioisosteres such as guanidine and thiourea, evaluating their effects on normal human lung cells and cancerous cell lines . These findings suggest that the piperazin-2-one scaffold, including potential derivatives of 3-(2-Chlorophenyl)piperazin-2-one, may serve as a promising template for the development of new anticancer agents.

Neurological Applications

Research on chlorophenyl-substituted heterocyclic compounds has revealed potential applications in treating neurological disorders. A study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in various seizure models, including:

-

Maximal electroshock (MES) test

-

Psychomotor (6 Hz, 32 mA) seizure test

| Target | Observed Interaction | Potential Therapeutic Relevance |

|---|---|---|

| Voltage-gated sodium channels | Significant binding at site 2 | Anticonvulsant and analgesic effects |

| L-type calcium channels | Moderate interaction | Modulation of neuronal excitability |

| GABA₁ receptors | Variable affinity | Inhibitory neurotransmission |

| TRPV1 receptors | Limited interaction | Pain signal transduction |

These findings suggest that 3-(2-Chlorophenyl)piperazin-2-one might exhibit similar neurological activities due to its structural similarities, warranting further investigation .

Structure-Activity Relationships

Impact of Structural Features

The biological activity of 3-(2-Chlorophenyl)piperazin-2-one is likely influenced by several key structural features:

-

The position of the chlorine atom on the phenyl ring (ortho position) affects electronic distribution and receptor interactions

-

The piperazin-2-one ring system provides a specific spatial arrangement of hydrogen bond donors and acceptors

-

The stereochemistry at position 3 may influence binding specificity to biological targets

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.

Comparative Analysis with Related Compounds

Comparing 3-(2-Chlorophenyl)piperazin-2-one with structurally related compounds provides insights into the impact of specific structural modifications:

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| 3-(2-Chlorophenyl)piperazin-2-one | Reference compound | Baseline for comparison |

| 1-(3-Chlorophenyl)piperazin-2-one | Different substitution position | Altered receptor binding profile |

| 1-(2-Chlorophenyl)piperazin-2-one | Different attachment point for chlorophenyl | Modified pharmacological properties |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione | Different heterocyclic ring system | Changed pharmacokinetics and target selectivity |

These comparisons highlight how subtle structural changes can significantly impact physicochemical properties and biological activities .

Research Methods and Analytical Techniques

Characterization Methods

Several analytical techniques are commonly employed for the characterization and quality control of 3-(2-Chlorophenyl)piperazin-2-one:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

X-ray crystallography for definitive three-dimensional structural elucidation

These methods provide complementary information about the compound's identity, purity, and structural features.

Biological Evaluation Methods

Standard protocols for evaluating the biological activities of 3-(2-Chlorophenyl)piperazin-2-one and its derivatives include:

-

In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines

-

Receptor binding studies to identify potential molecular targets

-

Animal models of seizures for anticonvulsant activity assessment

-

Pain models (e.g., formalin test) for analgesic property evaluation

These methods provide valuable insights into the compound's potential therapeutic applications and mechanisms of action.

Future Research Directions

Synthetic Optimization

Future research on 3-(2-Chlorophenyl)piperazin-2-one could focus on:

-

Development of more efficient and scalable synthetic routes

-

Exploration of green chemistry approaches with reduced environmental impact

-

Optimization of stereoselective synthesis methods to obtain enantiomerically pure compounds

These advancements would facilitate larger-scale production and more detailed biological studies.

Medicinal Chemistry Applications

Promising directions for medicinal chemistry research include:

-

Design and synthesis of novel 3-(2-Chlorophenyl)piperazin-2-one derivatives with enhanced potency and selectivity

-

Detailed structure-activity relationship studies to identify optimal substitution patterns

-

Investigation of specific molecular targets and mechanisms of action

-

Development of potential therapeutic applications based on observed biological activities

Such research could potentially lead to the development of new drug candidates for various therapeutic areas, including cancer treatment and neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume